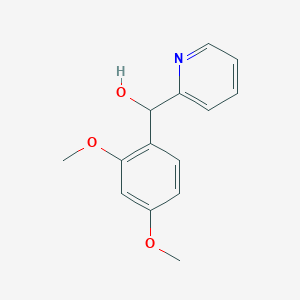
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as phenols. It features a phenyl ring substituted with two methoxy groups at positions 2 and 4, and a pyridin-2-yl group attached to a methanol moiety. This compound has garnered interest in scientific research due to its potential biological and chemical applications.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis can begin with the bromination of 2,4-dimethoxybenzene to form 2,4-dimethoxybromobenzene. This intermediate can then undergo nucleophilic substitution with pyridin-2-ylmethanol under basic conditions.
Reductive Amination: Another method involves the reductive amination of 2,4-dimethoxybenzaldehyde with pyridin-2-ylamine, followed by reduction to form the target compound.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Typical reagents include halogens (e.g., Br₂) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation Products: 2,4-Dimethoxybenzoic acid derivatives.
Reduction Products: 2,4-Dimethoxyphenyl(pyridin-2-yl)methanol derivatives.
Substitution Products: Various halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Similar structure but lacks the pyridin-2-yl group.
Pyridin-2-ylmethanol: Lacks the methoxy groups on the phenyl ring.
2,4-Dimethoxyphenol: Similar to the target compound but lacks the pyridin-2-yl group.
Uniqueness: The presence of both methoxy groups and the pyridin-2-yl group in This compound contributes to its unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXBKQEEVIRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


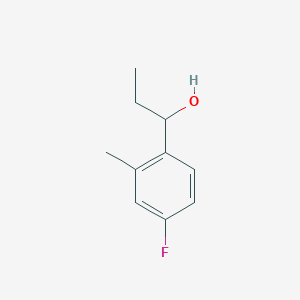
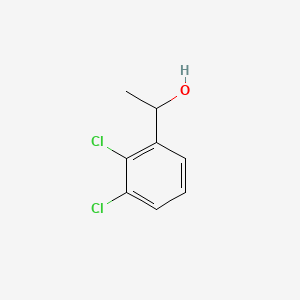
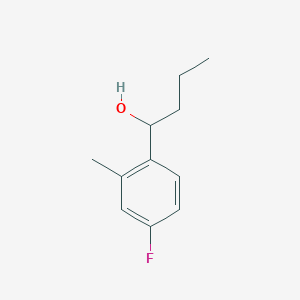
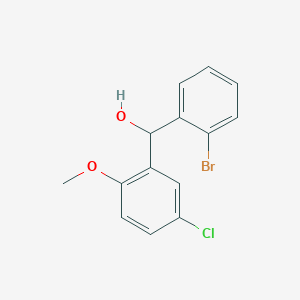
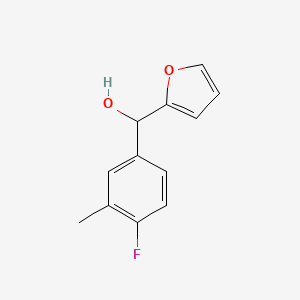
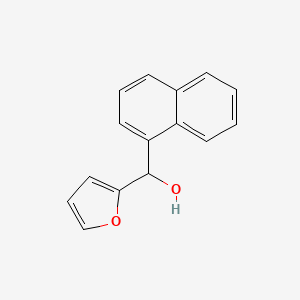

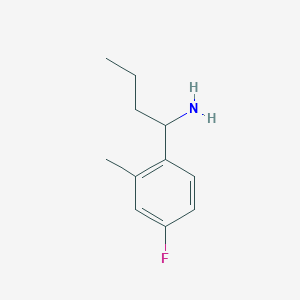

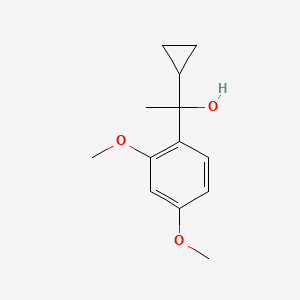
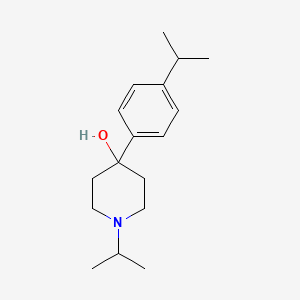
![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)
